Heliotridine

Vue d'ensemble

Description

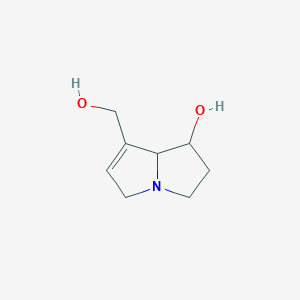

Heliotridine is a pyrrolizidine alkaloid with the molecular formula C8H13NO2. It is a naturally occurring compound found in various plant species, particularly within the Boraginaceae family. Pyrrolizidine alkaloids are known for their complex structures and diverse biological activities, which can range from therapeutic effects to toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heliotridine can be synthesized through the alkaline hydrolysis of (+)-echinatine, a natural pyrrolizidine monoester . The synthesis involves the use of the Corey-Nicolaou double activation method of lactonisation, which is a well-established technique in organic chemistry .

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its limited commercial applications and the complexity of its synthesis. the extraction of pyrrolizidine alkaloids from natural sources, such as plants, is a common practice. This involves processes like solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Analyse Des Réactions Chimiques

Key Synthetic Routes:

-

From Echinatine : Alkaline hydrolysis of echinatine (3) yields (+)-heliotridine (1) in 85% yield under reflux with barium hydroxide .

-

Stereoselective Synthesis : A carbenoid intermediate generated from (S)-malic acid undergoes displacement to form the pyrrolizidine skeleton, achieving >95% enantiomeric excess .

Esterification and Macrocyclic Diester Formation

Heliotridine reacts with diacid anhydrides to form monoesters and macrocyclic diesters, influencing its toxicity profile by altering hydrolytic stability .

Reaction with 3,3-Dimethylglutaric Anhydride:

Key Observations :

-

Zwitterionic monoesters precipitate in DME, preventing diester formation .

-

Macrocyclic diesters exhibit non-equivalent C-9 protons in NMR (Δδ up to 0.74 ppm), indicating conformational rigidity .

Oxidation and Metabolic Activation

This compound undergoes dehydrogenation to form dehydrothis compound, a reactive pyrrolic metabolite implicated in DNA adduct formation .

Metabolic Pathway:

-

Dehydrogenation : Catalyzed by hepatic cytochrome P450 enzymes, forming dehydrothis compound .

-

DNA Interaction :

Spectroscopic Evidence :

Analytical Characterization

Advanced techniques validate this compound’s structure and reactivity:

Table: Spectroscopic Data for this compound Derivatives

| Compound | MS () | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|---|

| (+)-Heliotridine | 155.19 | 5.53 (2-H), 4.40 (9-H) | 124.1 (C-2), 136.3 (C-1) |

| Dilactone (4) | 305.1631 | 5.00 (7-H), 4.31 (9-H) | 171.2 (C=O), 75.5 (C-7) |

| Dehydrothis compound | 153.16 | N/A | N/A |

HPLC-ESI/MS Analysis :

-

Macrocyclic diesters show characteristic fragments at m/z 278 (CHNO) and m/z 136 (pyrrolizidine core) .

Biological Implications

Applications De Recherche Scientifique

Pharmacological Properties

Heliotridine exhibits a range of pharmacological effects that can be harnessed for therapeutic purposes:

- Anti-inflammatory Activity : Research indicates that this compound and other PAs can inhibit nitric oxide production in macrophages, demonstrating anti-inflammatory potential. For instance, an ethanol extract of Heliotropium digynum showed a significant reduction in nitric oxide production by 78% at a concentration of 25 µg/mL .

- Anticancer Effects : this compound has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound inhibited the proliferation of cervical, breast, and prostate cancer cells, with IC50 values ranging from 46 to 100 µM . This suggests its potential role as an anticancer agent.

- Antiviral Activity : Some studies have indicated that polyhydroxylated PAs, including this compound, may interact with HIV activity. These compounds inhibit glycosidases involved in HIV replication, thereby reducing viral load and cell fusion .

Toxicological Concerns

Despite its potential therapeutic benefits, this compound is associated with hepatotoxicity due to the formation of toxic pyrrolic metabolites in the liver. Animal studies have shown that these metabolites can lead to liver damage, raising concerns about the safety of using this compound in medicinal formulations .

Ethnopharmacological Significance

This compound is traditionally used in various cultures for medicinal purposes. Its presence in folk remedies highlights its historical significance and potential as a source of new pharmaceuticals:

- Traditional Uses : In some regions, plants containing this compound are utilized to treat ailments such as respiratory disorders and inflammation. The ethnomedical applications support further scientific exploration into its efficacy and safety .

Case Studies and Research Findings

Several case studies have documented the effects of this compound and related compounds:

- Study on Heliotropium indicum : This study demonstrated that the alkaloids extracted from Heliotropium indicum exhibited significant anticancer properties against multiple cell lines, reinforcing the need for further research into their mechanisms of action .

- Toxicity Assessment : A comprehensive review highlighted the hepatotoxic effects associated with certain PAs, including this compound. The findings emphasized the importance of understanding the dosage and formulation to mitigate risks while exploring therapeutic applications .

Mécanisme D'action

Heliotridine exerts its effects through metabolic activation, forming pyrrole-protein and pyrrole-DNA adducts. These adducts lead to cytotoxicity and genotoxicity, causing cellular damage and apoptosis . The compound’s mechanism of action involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH), which are critical in maintaining cellular redox balance .

Comparaison Avec Des Composés Similaires

Heliotridine is compared with other pyrrolizidine alkaloids such as retronecine, otonecine, and platynecine:

Retronecine: Similar in structure but differs in the presence of a double bond in the necine base, contributing to its higher toxicity.

Otonecine: Contains an eight-membered monocyclic structure, making it unique among pyrrolizidine alkaloids.

Platynecine: Lacks the C1-C2 double bond, resulting in lower toxicity compared to this compound.

This compound’s uniqueness lies in its specific hydroxyl and methylene groups, which influence its reactivity and biological activity .

Activité Biologique

Heliotridine is a pyrrolizidine alkaloid (PA) derived from various plant species in the Boraginaceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the pharmacological profile of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its unique pyrrolizidine structure, which is essential for its biological activity. It is biosynthesized in plants through a series of enzymatic reactions involving precursors such as putrescine and spermidine. The biosynthetic pathway involves the formation of homospermidine, which is then modified to yield various necine bases, including this compound .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 52.4 to 85.1 μM, indicating its effectiveness against resistant strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 52.4 |

| Escherichia coli | 85.1 |

| Pseudomonas aeruginosa | 105.1 |

2. Anti-Inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. A study demonstrated that this compound could reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential use in treating inflammatory diseases .

Case Study: Inhibition of NO Production

In a controlled laboratory setting, macrophages treated with this compound showed a significant decrease in NO production compared to untreated controls, confirming its anti-inflammatory effects.

3. Anti-Cancer Activity

This compound's potential as an anticancer agent has been explored in various studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. For instance, concentrations of this compound around 46 μM were effective in inducing apoptosis in specific leukemia cell lines .

Table 2: Anti-Cancer Effects of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Acute Lymphoblastic Leukemia | 46 |

| Chronic Myelogenous Leukemia | 100 |

Toxicological Considerations

Despite its therapeutic potential, this compound is associated with toxicity concerns typical of many PAs. The compound can undergo metabolic activation to form toxic metabolites, leading to hepatotoxicity and other adverse effects when consumed in high doses or over prolonged periods . Monitoring programs are crucial for assessing exposure risks related to dietary intake of PA-containing plants.

Propriétés

IUPAC Name |

7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871670 | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Heliotridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

520-63-8 | |

| Record name | Heliotridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Details | Culvenor CC et al; Aust J Chem 23: 1853 (1970) | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.